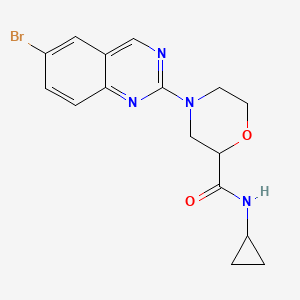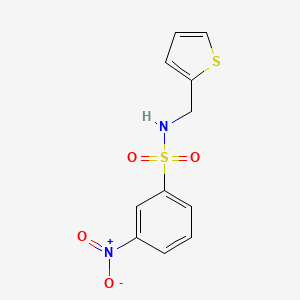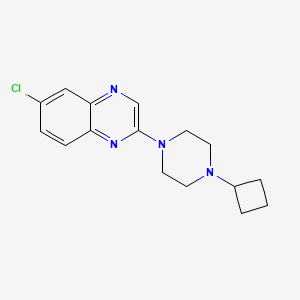![molecular formula C16H18N8O B15121803 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B15121803.png)
3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with a methoxypyrimidinyl group, a piperazinyl group, and a pyrazolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The starting materials often include pyridazine derivatives, which undergo substitution reactions with methoxypyrimidinyl and piperazinyl groups under controlled conditions. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.
化学反应分析
Types of Reactions
3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
科学研究应用
3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth or microbial infections.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or nucleic acids, leading to the modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds include other pyridazine derivatives with different substituents, such as:
- 3-[4-(4-chloropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
- 3-[4-(4-fluoropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Uniqueness
The uniqueness of 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine lies in its specific substituents, which confer distinct chemical and biological properties. The methoxypyrimidinyl group, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C16H18N8O |
|---|---|
分子量 |
338.37 g/mol |
IUPAC 名称 |
3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine |
InChI |
InChI=1S/C16H18N8O/c1-25-15-5-7-17-16(19-15)23-11-9-22(10-12-23)13-3-4-14(21-20-13)24-8-2-6-18-24/h2-8H,9-12H2,1H3 |
InChI 键 |
DTAHNNFPGSQFGM-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-({1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole](/img/structure/B15121721.png)
![1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B15121728.png)

![3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine](/img/structure/B15121737.png)
![1-(2-Methoxyphenyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine](/img/structure/B15121745.png)
![N-cyclopropyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide](/img/structure/B15121761.png)

![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15121766.png)
![6-Chloro-4-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinazoline](/img/structure/B15121776.png)
![Methyl 4-{[(4,5-diphenyl-1H-imidazol-2-YL)sulfanyl]methyl}benzoate](/img/structure/B15121786.png)
![N-cyclopropyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine-2-carboxamide](/img/structure/B15121791.png)
![5-chloro-N-methyl-N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15121805.png)
![4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B15121811.png)
